molecular formula C10H12O2 B6270126 rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis CAS No. 32149-08-9

rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis

Cat. No. B6270126
CAS RN: 32149-08-9
M. Wt: 164.2
InChI Key:
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Description

Rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis (Rac-MDHB-4-ol) is a naturally occurring plant-derived phenolic compound found in many different species, including rosemary, oregano, and thyme. Rac-MDHB-4-ol has been studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It is also known to have a wide range of applications in the pharmaceutical, cosmetic, and food industries.

Scientific Research Applications

Rac-MDHB-4-ol has been studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has been used in numerous studies to investigate its potential therapeutic effects on various diseases and conditions, including Alzheimer’s disease, Parkinson’s disease, diabetes, and obesity. In addition, it has been studied for its potential to reduce the risk of cardiovascular disease, improve cognitive function, and protect against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Rac-MDHB-4-ol is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Biochemical and Physiological Effects
Rac-MDHB-4-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). It has also been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

Rac-MDHB-4-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of antioxidants and anti-inflammatory agents. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not as potent as some other antioxidants and anti-inflammatory agents.

Future Directions

Rac-MDHB-4-ol has potential for a wide range of applications in the pharmaceutical, cosmetic, and food industries. Further research is needed to explore its potential therapeutic effects on various diseases and conditions. In addition, more research is needed to better understand its mechanism of action and to identify potential drug targets. Finally, further studies are needed to assess the safety and efficacy of Rac-MDHB-4-ol in humans.

Synthesis Methods

Rac-MDHB-4-ol can be synthesized through a two-step process. First, the racemic mixture of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is prepared by reacting 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst. The second step involves the resolution of the racemate into the two enantiomers, (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (2S,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. This can be accomplished by using chiral chromatography or by enzymatic resolution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis involves the conversion of a starting material into an intermediate, which is then further transformed into the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a cyclic intermediate, and the reduction of a ketone group.", "Starting Materials": [ "2-methyl-3-hydroxybenzaldehyde", "methylmagnesium bromide", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 2-methyl-3-hydroxybenzaldehyde with acetic anhydride in the presence of sodium hydroxide to form the acetal intermediate.", "Step 2: Formation of the cyclic intermediate by reacting the acetal intermediate with methylmagnesium bromide in diethyl ether.", "Step 3: Reduction of the ketone group in the cyclic intermediate by reacting with sodium borohydride in acetic acid to form the alcohol intermediate.", "Step 4: Deprotection of the hydroxyl group by reacting the alcohol intermediate with hydrochloric acid to form rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis." ] }

CAS RN

32149-08-9

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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